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molecular formula C14H11NO3 B8803065 4-Nitro-4'-hydroxystilbene

4-Nitro-4'-hydroxystilbene

Cat. No. B8803065
M. Wt: 241.24 g/mol
InChI Key: OETQWIHJPIESQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05248758

Procedure details

A portion (36.75 grams) of a-p-nitrophenyl-p-acetoxycinnamic acid from A. above, ethanol (300 mL) and concentrated hydrochloric acid (300 mL) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere. Heating commenced and a reflux is achieved at 93° C. Refluxing continued over the next 262 minutes at which time the temperature has increased to 95° C. At this time, the contents of the reactor are poured into deionized water (one liter) and the resultant precipitate recovered by filtration. The wet filter cake is washed with two portions (500 mL) of deionized water then dissolved in stirred ethanol (750 mL) maintained at 82° C. The resultant solution is maintained at 4° C. for 15 hours. The precipitate is recovered by filtration and dried at 75° C. under a vacuum of 2 mm Hg to a constant weight of 22.70 grams of light orange colored crystalline needles. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of a portion of the product revealed the presence of the expected hydroxyl group O--H stretching centered at 3422 cm-1 (broad), conjugated nitro group absorbances at 1516 and 1337 (1317 shoulder) cm-1 (sharp) and the ethylene C-H out-of-plane deformation at 972 cm-1.
Name
a-p-nitrophenyl-p-acetoxycinnamic acid
Quantity
36.75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[CH:14][C:15]2[CH:20]=[CH:19][C:18]([O:21]C(=O)C)=[CH:17][CH:16]=2)C(O)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(O)C.Cl>O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[CH:14][C:15]2[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
a-p-nitrophenyl-p-acetoxycinnamic acid
Quantity
36.75 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)=CC1=CC=C(C=C1)OC(C)=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
is achieved at 93° C
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
continued over the next 262 minutes at which time
Duration
262 min
FILTRATION
Type
FILTRATION
Details
the resultant precipitate recovered by filtration
WASH
Type
WASH
Details
The wet filter cake is washed with two portions (500 mL) of deionized water
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in stirred ethanol (750 mL)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 82° C
TEMPERATURE
Type
TEMPERATURE
Details
The resultant solution is maintained at 4° C. for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The precipitate is recovered by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 75° C. under a vacuum of 2 mm Hg to a constant weight of 22.70 grams of light orange colored crystalline needles

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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